molecular formula C11H13NO3 B8434634 Ethyl 2-formyl-3-(4-pyridyl)propionate

Ethyl 2-formyl-3-(4-pyridyl)propionate

Cat. No.: B8434634
M. Wt: 207.23 g/mol
InChI Key: JRWHVJVMPKISIG-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-3-(4-pyridyl)propionate is a pyridine-derived ester featuring a formyl group at the 2-position and a 4-pyridyl substituent at the 3-position of the propionate backbone. The formyl group at the β-position introduces reactivity for further functionalization, such as nucleophilic additions or redox reactions, distinguishing it from other pyridyl propionates in the literature.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 2-formyl-3-pyridin-4-ylpropanoate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)10(8-13)7-9-3-5-12-6-4-9/h3-6,8,10H,2,7H2,1H3

InChI Key

JRWHVJVMPKISIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=NC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-formyl-3-(4-pyridyl)propionate and related compounds, based on the evidence provided:

Compound Substituents Molecular Formula CAS RN Key Properties Applications
This compound 2-formyl, 3-(4-pyridyl) C₁₂H₁₃NO₃* N/A† Hypothesized to exhibit high electrophilicity due to formyl group Potential use in asymmetric synthesis or fluorination reactions
Ethyl 3-oxo-3-(4-pyridyl)propionate 3-oxo, 3-(4-pyridyl) C₁₀H₁₁NO₃ 26377-17-3 m.p. 53–59°C; density 1.155 g/mL; used in keto-enol tautomerism studies Intermediate for heterocyclic synthesis (e.g., pyridines, chromenes)
Ethyl 2-fluoro-3-hydroxy-3-(4-pyridyl)propionate 2-fluoro, 3-hydroxy, 3-(4-pyridyl) C₁₁H₁₂FNO₃ N/A† Crystallizes as colorless plates; diastereoselectivity (d.r. 90:10) Chemoenzymatic synthesis of fluorinated pharmaceuticals
Ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate 2-formyl, 3-(6-methyl-3-pyridyl) C₁₂H₁₅NO₃ 72716-92-8 Molecular weight 221.25 g/mol; methyl group enhances lipophilicity Likely precursor for modified pyridine derivatives in drug discovery
Ethyl 3-(4-methyl-2-oxochromen-3-yl)propanoate 3-(4-methyl-2-oxochromen-3-yl) C₁₈H₂₂O₅ 858753-29-4 High XLogP3 (3.1); 8 rotatable bonds; chromene backbone Potential biological activity (e.g., anti-inflammatory, antimicrobial)

Notes:

  • *Molecular formula inferred from structural analogs (e.g., Ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate: C₁₂H₁₅NO₃ ).

Key Structural and Functional Insights :

Reactivity: The formyl group in this compound contrasts with the 3-oxo group in Ethyl 3-oxo-3-(4-pyridyl)propionate. The former is more electrophilic, enabling aldol condensations or imine formations, while the latter participates in keto-enol tautomerism for heterocyclic ring formation . Fluorinated derivatives (e.g., Ethyl 2-fluoro-3-hydroxy-3-(4-pyridyl)propionate) exhibit enhanced metabolic stability and diastereoselectivity, critical for pharmaceutical applications .

Physical Properties :

  • Ethyl 3-oxo-3-(4-pyridyl)propionate has a higher density (1.155 g/mL) and lower molecular weight (193.19 g/mol) compared to methyl-substituted analogs (e.g., 221.25 g/mol for Ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate), reflecting the impact of substituents on bulk properties .

Applications: Chromene-based derivatives (e.g., Ethyl 3-(4-methyl-2-oxochromen-3-yl)propanoate) are associated with bioactive properties, whereas pyridyl propionates are primarily synthetic intermediates .

Research Findings and Limitations

  • Synthetic Utility : Ethyl 3-oxo-3-(4-pyridyl)propionate is commercially available (≥95% purity, TCI America) and widely used in academia for constructing pyridine-containing scaffolds .
  • Data Gaps: Limited experimental data (e.g., melting points, solubility) exist for this compound in the provided evidence, necessitating further characterization.

Q & A

Q. Basic

  • ¹H/¹³C NMR : The formyl proton resonates at δ ~9.8–10.2 ppm, while pyridyl protons appear as doublets (δ ~8.5–9.0 ppm). Ester carbonyl (C=O) signals are observed at δ ~165–170 ppm in ¹³C NMR .
  • IR : Stretching vibrations for formyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups confirm functional groups .
  • MS : Molecular ion peaks (e.g., m/z 221.25 for C₁₂H₁₅NO₃⁺) and fragmentation patterns validate the structure .

What strategies enable enantioselective synthesis of this compound, and how is diastereomeric excess quantified?

Advanced
Enantioselective synthesis may involve chiral catalysts or biocatalysts. For example, lipase-mediated kinetic resolution of racemic mixtures (as in fluorinated analogs) can achieve >90% enantiomeric excess (e.e.) . Diastereoselectivity is analyzed via:

  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • Optical Rotation : Specific rotation values compared to standards.
  • X-ray Crystallography : Resolves absolute configuration (e.g., R/S descriptors) .

How should researchers resolve contradictory data from divergent synthesis yields (e.g., 42% vs. 86%)?

Advanced
Yield discrepancies arise from:

  • Reagent Purity : Trace moisture in NaH reduces enolate formation efficiency .
  • Side Reactions : Uncontrolled formylation may produce byproducts (e.g., over-oxidation).
  • Workup Methods : Incomplete extraction or column chromatography losses.
    Mitigation :
  • Optimize anhydrous conditions (e.g., molecular sieves).
  • Monitor reaction progress via TLC or in-situ IR.
  • Compare multiple characterization datasets (NMR, melting points) to confirm product identity .

What role does this compound play in peptide synthesis or protecting group chemistry?

Advanced
The formyl group can act as a transient protecting group for amines or alcohols. For instance, in Boc-protected amino acid synthesis (e.g., (R)-N-Boc-(4-Pyridyl)alanine), the formyl moiety prevents undesired nucleophilic attacks during coupling reactions . Deprotection is achieved via acidic hydrolysis (e.g., HCl/dioxane) or enzymatic cleavage.

How do storage conditions (temperature, atmosphere) impact the compound’s stability?

Q. Basic

  • Temperature : Store at –20°C to retard hydrolysis of the ester group.
  • Atmosphere : Argon or N₂ atmosphere minimizes oxidation of the formyl group.
  • Light Sensitivity : Amber vials prevent UV-induced degradation of the pyridyl ring .

What intermediates are critical in the synthesis of this compound?

Advanced
Key intermediates include:

  • Enolate Species : Formed via deprotonation of 3-(4-pyridyl)propionate esters.
  • Vilsmeier Complex : Electrophilic formylating agent generated from DMF/POCl₃.
  • Hemiaminal Adducts : Transient intermediates during formylation, characterized by LC-MS .

What biological targets or pathways are hypothesized to interact with this compound?

Advanced
Structural analogs (e.g., pyridylpropionates) inhibit enzymes like acetylcholinesterase or bind to nicotinic receptors due to the pyridine moiety’s electron-deficient nature . Computational docking studies (e.g., AutoDock Vina) predict binding affinity to kinase domains (e.g., EGFR) via hydrogen bonding with the formyl group .

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